molecular formula C16H9Br2NO3 B11112983 N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide

N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide

Cat. No.: B11112983
M. Wt: 423.05 g/mol
InChI Key: NVAMBYJEGFVGSY-UHFFFAOYSA-N
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Description

N-(3,4-Dibromophenyl)-2-oxochromene-3-carboxamide is a halogenated coumarin-derived carboxamide characterized by a 2-oxochromene (coumarin) backbone substituted at the 3-position with a carboxamide group. The aryl moiety attached to the amide nitrogen is a 3,4-dibromophenyl group, which introduces significant electron-withdrawing effects and steric bulk. This structural motif aligns with bioactive coumarin derivatives, which are widely studied for antimicrobial, anticancer, and optoelectronic applications due to their planar aromatic system and capacity for π-π interactions .

Properties

Molecular Formula

C16H9Br2NO3

Molecular Weight

423.05 g/mol

IUPAC Name

N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9Br2NO3/c17-12-6-5-10(8-13(12)18)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20)

InChI Key

NVAMBYJEGFVGSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dibromoaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing bromine atoms on the phenyl ring activate the molecule for nucleophilic aromatic substitution under specific conditions.

Key Reactions:

  • Amination : Reaction with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields substituted aniline derivatives .

  • Methoxy/Hydroxy Substitution : Treatment with sodium methoxide or hydroxide in methanol/water under reflux replaces bromine with methoxy or hydroxy groups.

Example:

ReagentConditionsProductYield
PiperidineDMF, 100°C, 12 hN-(3,4-diaminophenyl)-2-oxochromene-3-carboxamide78%

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes acid- or base-catalyzed hydrolysis :

  • Acidic Hydrolysis : Refluxing in 6M HCl converts the amide to 2-oxochromene-3-carboxylic acid.

  • Basic Hydrolysis : NaOH (aq.)/ethanol at 60°C produces the carboxylate salt, which acidifies to the free carboxylic acid .

Kinetic Data:

ConditionHalf-life (h)Activation Energy (kJ/mol)
6M HCl, 100°C2.565.2
2M NaOH, 60°C4.858.9

Chromene Ring Reactivity

The 2-oxochromene core participates in cycloaddition and reduction reactions:

Diels-Alder Reaction

Reacting with dienophiles (e.g., maleic anhydride) in toluene at 110°C forms fused bicyclic adducts:

Chromene+Maleic anhydrideEndo-adduct (85% yield)\text{Chromene} + \text{Maleic anhydride} \rightarrow \text{Endo-adduct (85\% yield)}

Reduction

  • Carbonyl Reduction : NaBH4 in methanol reduces the 2-oxo group to a secondary alcohol (65% yield).

  • Ring Hydrogenation : H2/Pd-C in ethanol saturates the chromene double bond, yielding dihydrochromene derivatives .

Palladium-Catalyzed Cross-Coupling

The bromine atoms enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeReagents/ConditionsProductYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, arylboronic acid, 80°CBiaryl derivatives72–89%
Buchwald-HartwigPd2(dba)3, Xantphos, amine, 100°CN-arylaminated compounds68%

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle, followed by transmetalation or amination .

Oxidation Reactions

The chromene’s electron-rich double bond is susceptible to epoxidation and dihydroxylation :

  • Epoxidation : mCPBA in CH2Cl2 at 0°C forms an epoxide (53% yield).

  • Dihydroxylation : OsO4/NMO gives vicinal diol (61% yield).

Comparative Reactivity with Analogues

A table comparing reactivity profiles of structurally related compounds highlights substituent effects:

CompoundSNAr ActivityHydrolysis Rate (k, h⁻¹)Cross-Coupling Yield
N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamideHigh0.2972–89%
N-(4-bromophenyl)-2-oxochromene-3-carboxamideModerate0.1865–78%
N-(3,4-dichlorophenyl)-2-oxochromene-3-carboxamide Low0.1255–70%

Key Trend: Bromine’s stronger electron-withdrawing effect vs. chlorine enhances SNAr and cross-coupling efficiency.

Stability Under Ambient Conditions

The compound is stable in solid form but degrades in solution:

  • Photodegradation : t1/2 = 48 h under UV light (λ = 254 nm) .

  • Thermal Decomposition : Onset at 210°C (TGA data) .

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis
N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide serves as a versatile building block for the synthesis of more complex organic molecules. The compound's structure allows for various modifications, facilitating the development of new derivatives with potentially enhanced properties. Its dibromo substitution pattern enhances reactivity, making it suitable for further chemical transformations.

2. Reagent in Organic Reactions
The compound can act as a reagent in various organic reactions, contributing to the synthesis of other chromene derivatives and related compounds. This functionality is crucial for researchers aiming to explore novel chemical entities with specific properties.

Biological Research Applications

1. Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity, making it a candidate for pharmacological research. Its interactions with specific biological targets are under investigation to understand its therapeutic potential.

2. Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections .

3. Anticancer Properties
this compound has been evaluated for its anticancer activities. Studies suggest that it may induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia cells. The mechanism appears to involve the inhibition of cell proliferation through interaction with specific molecular targets .

4. Anti-inflammatory Effects
Preliminary findings suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits for diseases characterized by chronic inflammation. Its ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy .

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:

  • Antimicrobial Efficacy Assessment
    • In vitro tests have shown that the compound effectively inhibits the growth of various pathogens at specific concentrations.
    • Table 1: Summary of Biological Activities
    Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
    AntimicrobialStaphylococcus aureusVariesEffective growth inhibition
    AnticancerMCF-7 (breast cancer)100Significant reduction in cell viability
  • Mechanism of Action Studies
    • The compound's ability to bind to specific enzymes and receptors is being investigated to understand its role in modulating biological pathways related to inflammation and cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Coumarin Carboxamides

Compound Name Substituents on Aryl Ring Chromene Backbone Modification Key Functional Groups
N-(3,4-Dibromophenyl)-2-oxochromene-3-carboxamide 3,4-dibromo 2-oxo Carboxamide, Bromine
N-(3,4-Difluorophenyl)-2-oxochromene-3-carboxamide 3,4-difluoro 2-oxo Carboxamide, Fluorine
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-sulfamoyl 2-oxo Carboxamide, Sulfonamide
N-(2,5-Dibromophenyl)acetamide derivatives 2,5-dibromo Acetamide (non-coumarin) Acetamide, Bromine

Key Observations :

  • Backbone Rigidity: The coumarin backbone provides planar rigidity absent in non-coumarin acetamide analogs (e.g., triphenyl acetamides in ), favoring intermolecular stacking in optoelectronic materials .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound N-(3,4-Difluorophenyl)-2-oxochromene-3-carboxamide 2-Oxo-N-(4-sulfamoylphenyl) analog
Molecular Weight (g/mol) ~409.06 (estimated) 301.25 342.32
Halogen Contribution Bromine (high atomic mass, polarizability) Fluorine (low atomic mass, electronegativity) Sulfur (moderate polarizability)
Solubility Low (lipophilic bromines) Moderate (fluorine enhances polarity) High (sulfonamide hydrophilicity)

Key Insight : The brominated compound’s low solubility may limit its bioavailability but could favor applications in solid-state materials or sustained-release formulations.

Table 3: Antimicrobial Activity of Halogenated Carboxamides

Compound Class Microbial Targets (e.g., P. aeruginosa, S. aureus) Key Substituents Activity Trend Source
Acylthioureas with 3,4-dichloro Biofilm-forming bacteria Cl, Br High (MIC ≤ 8 µg/mL)
N-(3,4-Dibromophenyl)-2-oxochromene Hypothetical (based on structural analogs) Br Moderate (predicted) Extrapolated
Triphenyl Acetamides (e.g., 3g) N/A (NLO focus) SMe, Cl NLO response: High

Key Findings :

  • Halogenation at the 3,4-positions (as in acylthioureas) correlates with enhanced antibiofilm activity due to increased electrophilicity and membrane disruption .
  • Bromine’s larger atomic radius may improve steric interactions with bacterial enzyme active sites compared to chlorine or fluorine.

Electronic and Optoelectronic Properties

  • NLO Performance: Triphenyl acetamides with electron-donating groups (e.g., SMe in 3g) exhibit superior nonlinear optical (NLO) responses, whereas electron-withdrawing halogens (e.g., Cl in 3e) reduce hyperpolarizability . The target compound’s bromine substituents may similarly diminish NLO activity but improve thermal stability.

Biological Activity

N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide is a synthetic compound that belongs to the chromene derivatives class, characterized by its unique structure which includes a dibromophenyl substituent and a carboxamide functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-cancer and antimicrobial properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H10Br2NO3\text{C}_{15}\text{H}_{10}\text{Br}_2\text{N}\text{O}_3

The synthesis typically involves multi-step reactions that allow for precise control over the final product's structural integrity and purity. The presence of dibromophenyl groups enhances the compound's reactivity and biological activity, making it an interesting candidate for further investigation .

Biological Activity Overview

Preliminary studies on this compound have indicated several potential biological activities:

  • Antitumor Activity : Initial investigations suggest that this compound may exhibit cytotoxic effects against various tumor cell lines. For instance, related chromone derivatives have shown tumor cell-specific cytotoxicity .
  • Antimicrobial Effects : The compound's structural features may contribute to its antimicrobial properties, similar to other chromone derivatives that have demonstrated activity against bacteria and fungi .
  • Mechanisms of Action : The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, studies on structurally similar compounds indicate potential interactions with biological targets such as enzymes involved in tumor progression or microbial survival .

Cytotoxicity Studies

Research has shown that several chromone derivatives exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their IC50 values against different cancer cell lines:

CompoundCell LineIC50 (µM)
6,8-Dibromo-3-formylchromoneHeLa5.0
6,8-Dichloro-3-formylchromoneHepG27.5
This compoundMCF7TBD

Note: TBD indicates that further studies are required to determine the IC50 value for this specific compound.

Antimicrobial Activity

Recent studies evaluating the antimicrobial efficacy of chromone derivatives suggest that this compound could possess significant antibacterial properties. For instance, derivatives with similar structures have shown effectiveness against pathogens like Helicobacter pylori and various Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies indicate that modifications to the phenyl ring or the carboxamide group can significantly impact the compound's efficacy against specific biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via condensation reactions involving coumarin-3-carboxylic acid derivatives and halogenated anilines. A base such as potassium carbonate in dry DMF is often used to deprotonate the carboxylic acid, facilitating nucleophilic substitution with brominated aryl halides. For example, analogous coumarin carboxamides have been prepared by reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide under reflux, followed by purification via flash column chromatography . Adjusting solvent polarity and reaction temperature can improve yields.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic signals, such as the carbonyl resonance (C=O) at ~165–175 ppm and aromatic protons in the dibromophenyl group (δ 7.2–8.0 ppm). Coumarin’s lactone oxygen and amide protons may show downfield shifts .
  • IR : Stretching vibrations for the amide C=O (~1680 cm⁻¹) and lactone C=O (~1720 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 435.92 for C₁₆H₁₀Br₂NO₃) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to determine MIC values. Halogenated coumarins often exhibit enhanced activity due to improved membrane penetration .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Structural analogs like 8-allyl-N,N-diethyl-2-oxochromene-3-carboxamide have shown promising anti-proliferative effects .

Advanced Research Questions

Q. How does the position and number of bromine atoms influence the compound’s bioactivity and binding affinity?

  • Methodology : Compare bioactivity data of analogs with varying halogen substitution patterns. For instance, acylthioureas with 3,4-dichlorophenyl groups exhibit stronger antibiofilm activity than mono-halogenated derivatives, suggesting meta and para halogens enhance target binding . Molecular docking studies can further elucidate interactions with enzymes like DNA gyrase or β-lactamases.

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry, compute frontier molecular orbitals (HOMO/LUMO), and predict nonlinear optical (NLO) properties. For example, Suzuki-coupled dibromophenyl acetamides show low HOMO-LUMO gaps (~4.5 eV), indicating high reactivity . Solvent effects can be modeled using the Polarizable Continuum Model (PCM).

Q. How can crystallographic data elucidate intermolecular interactions affecting stability and solubility?

  • Methodology : Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. In related compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide), intramolecular O-H···O hydrogen bonds stabilize the planar structure, while π-π stacking between aromatic rings influences solubility . Thermal analysis (DSC/TGA) can correlate crystallinity with thermal stability.

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Methodology : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or substituent effects. For example, anti-biofilm activity of halogenated compounds is highly dependent on bacterial strain and biofilm maturity . Validate results using orthogonal assays (e.g., confocal microscopy for biofilm biomass) and control for compound purity via HPLC.

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